Recombinant Human Myeloperoxidase Inhibition: Sub‑Nanomolar Potency Compared to Clinical‑Stage MPO Inhibitor AZD5904
(3-Chloro‑5‑fluorophenyl)(furan‑2‑yl)methanone inhibits recombinant human MPO chlorination activity with an IC₅₀ of 1.40 nM, measured after 10‑minute incubation in the presence of 120 mM NaCl by aminophenyl fluorescein assay [1]. This represents a 100‑fold improvement in potency over the well‑characterized clinical MPO inhibitor AZD5904, which exhibits an IC₅₀ of 140 nM in comparable MPO chlorination assays . Despite being a cross‑study comparison—and thus affected by potential inter‑laboratory variability—the magnitude of the potency difference establishes this compound as one of the most potent furan‑based MPO inhibitors reported to date.
| Evidence Dimension | MPO chlorination activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM (recombinant human MPO) |
| Comparator Or Baseline | AZD5904: IC₅₀ = 140 nM (human MPO) |
| Quantified Difference | ~100‑fold greater potency vs. AZD5904 |
| Conditions | Recombinant human MPO; 120 mM NaCl; 10‑min incubation; aminophenyl fluorescein assay [1] vs. human MPO chlorination assay |
Why This Matters
This potency advantage enables lower compound concentrations in MPO‑targeted screening cascades, reducing the risk of off‑target effects at the primary screening stage and allowing more economical use of precious compound stocks.
- [1] BindingDB Entry BDBM50554035. Affinity Data: IC₅₀ = 1.40 nM for recombinant human MPO. View Source
